4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Kinase inhibition BCR-ABL Oncology research

4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 349612-25-5) is a small-molecule heterocyclic building block (MW 223.23 g/mol, C₉H₆FN₃OS) comprising a 4-fluorobenzamide moiety linked to the 2-position of a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is recognized for its diverse biological activity profile, including anticancer, antimicrobial, and anti-inflammatory properties, largely attributed to its capacity for multiple non-covalent interactions with biological targets.

Molecular Formula C9H6FN3OS
Molecular Weight 223.23
CAS No. 349612-25-5
Cat. No. B2386926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
CAS349612-25-5
Molecular FormulaC9H6FN3OS
Molecular Weight223.23
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NN=CS2)F
InChIInChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
InChIKeyXZVCYNGKJYPEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 349612-25-5): A Core Heterocyclic Fragment for Kinase-Targeted Library Synthesis


4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 349612-25-5) is a small-molecule heterocyclic building block (MW 223.23 g/mol, C₉H₆FN₃OS) comprising a 4-fluorobenzamide moiety linked to the 2-position of a 1,3,4-thiadiazole ring . The 1,3,4-thiadiazole scaffold is recognized for its diverse biological activity profile, including anticancer, antimicrobial, and anti-inflammatory properties, largely attributed to its capacity for multiple non-covalent interactions with biological targets [1]. The electron-withdrawing para-fluoro substituent on the benzamide ring modulates both electronic character and metabolic stability relative to non-fluorinated analogs, making this compound a valuable intermediate for derivatization into more elaborate kinase-targeted probes and inhibitors [2].

Why Generic Substitution Fails for 4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide in Medicinal Chemistry Procurement


The 1,3,4-thiadiazole-2-yl benzamide chemotype is highly sensitive to aryl substitution patterns; simply interchanging one analog for another without considering electronic and steric effects is insufficient for maintaining biological activity. The para-fluoro substituent in 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide confers distinct electronic properties that differ from chloro, bromo, or unsubstituted analogs, as evidenced by the halogen-dependent cytotoxicity variations observed in the 4-halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide series, where fluorine-containing derivatives exhibited anticancer activity equipotent or superior to doxorubicin (IC₅₀ = 3–7 µM vs. 7 µM) against the PC3 prostate cancer cell line [1]. Furthermore, the 5-position of the thiadiazole ring in 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is unsubstituted, providing a reactive handle (amine precursor) for further functionalization — a feature absent in 5-substituted analogs that fundamentally alters synthetic utility in library construction and SAR exploration [2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide


Para-Fluoro Substitution Confers Superior ABL1 Kinase Affinity Relative to Unsubstituted and Ortho-Substituted Analogs

In the 5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl benzamide series, the para-fluorobenzamide derivative (4-fluoro-N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)benzamide, CAS 607702-99-8) exhibits high-affinity binding to ABL1 kinase with a Ki of 100 nM, as measured by radiometric assay using [γ³²P]ATP with histidine-tagged human recombinant ABL expressed in baculovirus system [1]. While the direct parent compound 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 349612-25-5) has not been assayed in this system, the 4-fluoro substituent on the benzamide ring is conserved in the high-affinity binder, whereas the unsubstituted benzamide analog in the same series shows markedly reduced potency, establishing the para-fluoro group as a critical pharmacophoric element in this chemotype [1].

Kinase inhibition BCR-ABL Oncology research

Fluorine-Containing 1,3,4-Thiadiazole Benzamides Demonstrate Doxorubicin-Comparable Anticancer Potency Against PC3 Prostate Cancer Cells

A panel of 4-halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamides — direct structural analogs of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide that incorporate a CF₃ group at the thiadiazole 5-position — were evaluated for in vitro cytotoxicity via MTT assay against PC3 prostate cancer cells. All tested halogenated derivatives, including those bearing the 4-fluoro substituent, exhibited IC₅₀ values in the range of 3–7 µM, demonstrating equal or greater potency than the reference drug doxorubicin (IC₅₀ = 7 µM) under identical assay conditions [1]. In a distinct set of 1,3,4-thiadiazole-2-yl benzamide derivatives, compounds featuring the 4-fluorobenzamide substructure showed IC₅₀ values ≤ 10 µM against HeLa cervical cancer cells, positioning them as viable lead compounds for anticancer development [2].

Anticancer screening Prostate cancer Cytotoxicity assay

Selective Inhibitory Profile Against ABL1 Versus SRC Kinases Within the 4-Fluorobenzamide-Thiadiazole Chemotype

Within the 5-thioether-substituted thiadiazole series, the 4-fluorobenzamide derivative (Bcr-abl Inhibitor II, CAS 607702-99-8) demonstrates pronounced selectivity for c-Abl (IC₅₀ = 44 nM) over SRC kinases (Ki = 354 nM), representing an approximately 8-fold selectivity window [1]. This selectivity is structurally linked to the 4-fluorobenzamide moiety, which interacts with the ATP-binding pocket of ABL1. In the broader 4-halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide series, chlorine-containing analogs showed IC₅₀ values of 14–36 µM against the SKNMC neuroblastoma cell line, outperforming doxorubicin (IC₅₀ = 40 µM), while maintaining a different potency rank-order compared to the fluorine-containing members in PC3 cells (IC₅₀ = 3–7 µM), indicating that halogen identity modulates both potency and cell-type selectivity [2].

Kinase selectivity c-Abl SRC family kinases

Palladium-Catalyzed Aminocarbonylation Route Enables Efficient One-Step Synthesis with 87% Isolated Yield

4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide can be synthesized in a single step via palladium-catalyzed aminocarbonylation of 2-amino-1,3,4-thiadiazole with 4-fluoroiodobenzene and carbon dioxide, using palladium diacetate, triethylamine, and triphenylphosphine in N,N-dimethylformamide, achieving an 87% isolated yield [1]. This one-step protocol contrasts with the traditional two-step condensation–cyclization route (4-fluorobenzoic acid + thiosemicarbazide followed by cyclization), which typically requires dehydrating agents, elevated temperatures, and extended reaction times . The Pd-catalyzed method's high atom economy and use of CO₂ as a C1 synthon represent a meaningful process advantage for kilogram-scale procurement scenarios.

Synthetic methodology Aminocarbonylation Process chemistry

Validated Application Scenarios for 4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide in Kinase-Focused Drug Discovery


Core Intermediate for BCR-ABL and SRC Kinase Probe Synthesis

Researchers constructing focused libraries of kinase inhibitors targeting BCR-ABL (including imatinib-resistant mutants such as T315I) can use 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide as the central intermediate for 5-position thioether, sulfone, and other functionalization. The para-fluorobenzamide motif was validated in Bcr-abl Inhibitor II (CAS 607702-99-8), which binds c-Abl with IC₅₀ = 44 nM and acts as a non-ATP competitive negative allosteric modulator of the ABL T315I gatekeeper mutant, a mechanism distinct from ATP-competitive inhibitors such as imatinib [1]. The unsubstituted thiadiazole C5 position on CAS 349612-25-5 provides a versatile reactive site for systematic SAR exploration. [1] [2]

Scaffold for Halogen-Dependent Anticancer Selectivity Optimization

Research teams performing systematic halogen scanning in anticancer SAR programs can use 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide as the fluorine reference point. In the 4-halo-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzamide series, the fluorine-containing members achieved PC3 cytotoxicity IC₅₀ = 3–7 µM (vs. doxorubicin = 7 µM), while the chlorine-containing analogs exhibited a distinct selectivity profile with SKNMC IC₅₀ = 14–36 µM (vs. doxorubicin = 40 µM) [2]. This halogen-dependent differential activity provides a rational basis for selecting the 4-fluoro starting material to build libraries probing fluorine-specific electronic and lipophilic contributions to anticancer activity. [2]

Building Block for Multitarget Kinase Inhibitor Libraries Incorporating EGFR Activity

The 1,3,4-thiadiazole benzamide chemotype has demonstrated EGFR inhibitory activity; 1,3,4-thiadiazole derivatives bearing benzamide motifs have shown EGFR IC₅₀ values in the nanomolar range (e.g., 213 nM against EGFR in a radiometric ELISA format) [3]. While direct EGFR data for 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide itself are not available, the scaffold's demonstrated ability to engage the EGFR ATP-binding pocket — combined with its validated ABL1 and SRC kinase binding — supports its procurement as a privileged fragment for constructing dual- or multi-target kinase inhibitor libraries for oncology applications. [1] [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.